molecular formula C10H21NO4 B13584270 tert-Butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate

tert-Butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate

Cat. No.: B13584270
M. Wt: 219.28 g/mol
InChI Key: FCAHPLYKWWQRDA-SFYZADRCSA-N
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Description

tert-Butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate is a compound that features a tert-butyl group, a hydroxy group, and a methoxy group attached to a butan-2-yl carbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate typically involves the protection of the hydroxyl group using a tert-butyl group. One common method involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the original hydroxyl group.

Scientific Research Applications

tert-Butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in biochemical reactions. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s activity and efficacy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate
  • tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate

Uniqueness

tert-Butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate is unique due to the presence of both a hydroxyl and a methoxy group, which can influence its reactivity and interactions with other molecules. This combination of functional groups provides versatility in its applications and potential for use in various fields .

Properties

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl N-[(2S,3R)-1-hydroxy-3-methoxybutan-2-yl]carbamate

InChI

InChI=1S/C10H21NO4/c1-7(14-5)8(6-12)11-9(13)15-10(2,3)4/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8+/m1/s1

InChI Key

FCAHPLYKWWQRDA-SFYZADRCSA-N

Isomeric SMILES

C[C@H]([C@H](CO)NC(=O)OC(C)(C)C)OC

Canonical SMILES

CC(C(CO)NC(=O)OC(C)(C)C)OC

Origin of Product

United States

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